3-Methyl-4-(propylcarbamoyl)thiophene-2-sulfonyl chloride
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Overview
Description
3-Methyl-4-(propylcarbamoyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClNO4S3. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of catalysts and specific reaction conditions can optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(propylcarbamoyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosulfonic acid, propylamine, and various nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
3-Methyl-4-(propylcarbamoyl)thiophene-2-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(propylcarbamoyl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical synthesis processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: A simpler derivative with similar reactivity but lacking the propylcarbamoyl group.
3-Methyl-4-(methylsulfinyl)thiophene-2-sulfonyl chloride: Another derivative with a different substituent on the thiophene ring.
Properties
Molecular Formula |
C9H12ClNO3S2 |
---|---|
Molecular Weight |
281.8 g/mol |
IUPAC Name |
3-methyl-4-(propylcarbamoyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO3S2/c1-3-4-11-8(12)7-5-15-9(6(7)2)16(10,13)14/h5H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
XCRRETWBMIGUHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CSC(=C1C)S(=O)(=O)Cl |
Origin of Product |
United States |
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